molecular formula C31H25N5Na2O6S2 B1196764 Acid Red 119 CAS No. 70210-06-9

Acid Red 119

Cat. No.: B1196764
CAS No.: 70210-06-9
M. Wt: 673.7 g/mol
InChI Key: GYGVRMLIQVFLPE-UHFFFAOYSA-L
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Biochemical Analysis

Biochemical Properties

Acid Red 119 plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to bind with polyaluminum chloride and polyaluminum chloride sludge, which are used as coagulants in wastewater treatment . This interaction helps in the removal of the dye from aqueous solutions. Additionally, this compound can interact with various enzymes involved in its degradation, such as those produced by Bacillus thuringiensis . These interactions are crucial for understanding the dye’s behavior in biological systems.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the dye can induce oxidative stress in cells, leading to changes in gene expression related to stress response . Additionally, this compound can disrupt cellular metabolism by interfering with mitochondrial function, which can lead to altered energy production and cell viability.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The dye can inhibit or activate enzymes, depending on the context of its use. For example, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, leading to an accumulation of reactive oxygen species . This inhibition can result in changes in gene expression and cellular function, highlighting the dye’s impact at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The dye’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under extreme conditions such as high temperatures and varying pH levels . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained oxidative stress and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the dye may have minimal impact on cellular function. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain concentration of the dye is required to elicit a significant biological response. Understanding these dosage effects is crucial for assessing the safety and potential risks associated with this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and removal from the body. The dye can be metabolized by enzymes such as those produced by Bacillus thuringiensis, which degrade the dye into less harmful compounds . These metabolic pathways are essential for understanding how this compound is processed in biological systems and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The dye can be taken up by cells through endocytosis and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, making it important to study these aspects to understand the dye’s overall impact on cellular health.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The dye has been observed to localize in mitochondria, where it can interfere with mitochondrial function and induce oxidative stress . Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential effects on cellular function.

Preparation Methods

Chemical Reactions Analysis

Acid Red 119 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and various acids and bases for pH adjustments . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Acid Red 119 has a wide range of scientific research applications:

Comparison with Similar Compounds

Acid Red 119 can be compared with other similar compounds, such as:

    Acid Red 88: Another red dye used in similar applications but with different solubility and stability properties.

    Acid Red 87: Known for its use in textile dyeing and paper manufacturing.

    Acid Red 52: Utilized in the food industry as a colorant .

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in various fields.

Properties

IUPAC Name

disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N5O6S2.2Na/c1-2-36(21-22-7-5-9-26(19-22)43(37,38)39)25-15-13-23(14-16-25)32-34-30-17-18-31(29-12-4-3-11-28(29)30)35-33-24-8-6-10-27(20-24)44(40,41)42;;/h3-20H,2,21H2,1H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGVRMLIQVFLPE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC(=CC=C5)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25N5Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60890000
Record name C.I Acid Red 119
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60890000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

673.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70210-06-9, 12220-20-1
Record name Acid Red 119
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070210069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 3-[[ethyl[4-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]phenyl]amino]methyl]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I Acid Red 119
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60890000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 3-[[ethyl[4-[[4-[(3-sulphonatophenyl)azo]-1-naphthyl]azo]phenyl]amino]methyl]benzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.618
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzenesulfonic acid, 3-[[ethyl[4-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]phenyl]amino]methyl]-, sodium salt (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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